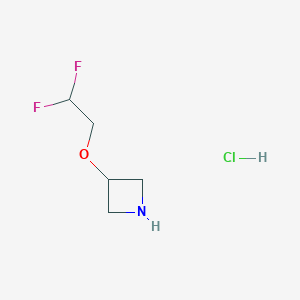

3-(2,2-Difluoroethoxy)azetidine hydrochloride

Vue d'ensemble

Description

“3-(2,2-Difluoroethoxy)azetidine hydrochloride” is a chemical compound with the CAS number 1375472-46-0 . It is produced by Enamine Ltd .

Synthesis Analysis

The synthetic chemistry of azetidine, which includes “3-(2,2-Difluoroethoxy)azetidine hydrochloride”, is an important yet undeveloped research area . Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Molecular Structure Analysis

The molecular formula of “3-(2,2-Difluoroethoxy)azetidine hydrochloride” is C5H10ClF2NO . The molecular weight is 173.59 .Chemical Reactions Analysis

Azetidines, including “3-(2,2-Difluoroethoxy)azetidine hydrochloride”, are immensely reactive . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,2-Difluoroethoxy)azetidine hydrochloride” such as density, melting point, boiling point, and flash point are not available in the search results .Applications De Recherche Scientifique

Synthesis and Derivatives

Building Blocks for Various Compounds : 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, related to the azetidine class, have been synthesized and used as precursors for constructing various compounds including aminopropanes, oxazinanes, and aziridines. They are also substrates for synthesizing novel dioxan-2-ones through intramolecular cyclization (Dao Thi et al., 2018).

Synthesis of Aziridines : A study on the synthesis of 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles, describes their conversion into aziridines, demonstrating their utility in organic synthesis (Dejaegher et al., 2002).

Applications in Drug Discovery

Antibacterial Agents : 7-Azetidinylquinolones, containing an azetidine moiety, have been synthesized and studied for their antibacterial properties, indicating the potential medicinal applications of azetidine derivatives (Frigola et al., 1995).

Neuroprotective Effects : The azetidine derivative KHG26792 has been investigated for its protective effects against ATP-induced activation of NFAT and MAPK pathways in microglia, highlighting its potential therapeutic application for diseases related to activated microglia (Kim et al., 2015).

Synthesis Techniques

Efficient Synthesis Methods : Research has focused on developing efficient synthesis techniques for azetidine and its derivatives, which are crucial for their application in medicinal chemistry (Wang & Duncton, 2020).

Diversified Synthesis of Azetidine Derivatives : A gram-scale synthesis method for protected 3-haloazetidines has been reported, allowing for the rapid production of high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

Synthesis of Sulfanyl Azetidines : The synthesis of 3-aryl-3-sulfanyl azetidines via iron-catalyzed thiol alkylation has been explored, demonstrating new avenues for incorporating azetidine in drug discovery programs (Dubois et al., 2019).

Additional Applications

- Synthesis of Antimicrobial and Antitubercular Compounds : Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and shown to possess antimicrobial and antitubercular activities, suggesting the potential of azetidine derivatives in treating infectious diseases (Ilango & Arunkumar, 2011).

Propriétés

IUPAC Name |

3-(2,2-difluoroethoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)3-9-4-1-8-2-4;/h4-5,8H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAJUJWFXPECEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Difluoroethoxy)azetidine hydrochloride | |

CAS RN |

1375472-46-0 | |

| Record name | 3-(2,2-difluoroethoxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1431331.png)

![31-Chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B1431332.png)

![1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1431334.png)

![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride](/img/structure/B1431342.png)

![8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1431346.png)

![4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1431347.png)

![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B1431348.png)

![8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester](/img/structure/B1431349.png)